n,3-Dimethyl-n-phenylbenzamide

Analytical Chemistry Mass Spectrometry LC-MS Method Development

N,3-Dimethyl-N-phenylbenzamide (CAS 5346-12-3) provides a reliable meta-methyl benzamide probe for SAR studies, eliminating positional isomer confounding. • SAR probe: IC50 ~14.8 μM, maps positional effects vs. ortho/para. • LC-MS standard: 225.28 Da, 14 Da offset from N-methyl-N-phenylbenzamide. • Conformational tool: Alters amide cis/trans equilibrium for NMR/computational work. ≥98% pure, in stock, immediate global shipping.

Molecular Formula C15H15NO
Molecular Weight 225.28g/mol
CAS No. 5346-12-3
Cat. No. B359002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,3-Dimethyl-n-phenylbenzamide
CAS5346-12-3
Molecular FormulaC15H15NO
Molecular Weight225.28g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N(C)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-12-7-6-8-13(11-12)15(17)16(2)14-9-4-3-5-10-14/h3-11H,1-2H3
InChIKeyHCQQGTYHBGXRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3-Dimethyl-N-phenylbenzamide: Physicochemical and Structural Profile


N,3-Dimethyl-N-phenylbenzamide (CAS 5346-12-3) is a tertiary benzamide derivative with molecular formula C15H15NO and molecular weight 225.28 g/mol . The compound features an N-methyl-N-phenyl amide core with an additional methyl substituent at the meta-position of the benzoyl aromatic ring, distinguishing it structurally from simpler N-methylbenzanilides [1]. As a white crystalline solid with a reported melting point of 89–91°C , this compound serves primarily as a research intermediate and scaffold in medicinal chemistry investigations, with established utility in structure-activity relationship (SAR) studies of benzamide-based bioactive molecules [2].

Research intermediate for benzamide SAR studies
Scaffold for N-aryl benzamide library synthesis
Analytical reference for LC-MS impurity profiling

N,3-Dimethyl-N-phenylbenzamide: Structural Differentiation


Substituting N,3-dimethyl-N-phenylbenzamide with the simpler N-methyl-N-phenylbenzamide (CAS 1934-92-5) introduces critical differences in molecular geometry, conformation, and physicochemical behavior that directly affect experimental reproducibility. The addition of the 3-methyl group on the benzoyl ring modifies the steric environment around the amide bond, altering the cis/trans amide conformational equilibrium relative to unsubstituted N-methylbenzanilide [1]. In benzamide SAR studies, the position of methyl substitution on the benzoyl ring produces non-linear effects on biological activity: for structurally related N-phenylbenzamide derivatives, the 3-methyl (meta) substituted analog exhibits intermediate potency (IC50 = 14.8 ± 5.0 μM) compared to the more potent 2-methyl (ortho) analog (8.7 ± 0.7 μM) and the less potent 4-methyl (para) analog (29.1 ± 3.8 μM) [2]. This position-dependent variation means that using an unsubstituted or differently substituted analog will not replicate the target compound's binding interactions or assay outcomes.

Molecular weight difference (+14 Da vs. parent benzamide) may shift LC-MS retention and require re-identification.
3-methyl substitution perturbs cis/trans amide equilibrium, potentially altering NMR signatures and binding compared to unsubstituted analog.
Methyl position–dependent SAR means ortho/para regioisomers may not replicate assay outcomes.

N,3-Dimethyl-N-phenylbenzamide: Comparative Evidence


Molecular Weight Differentiation vs. N-Methyl-N-phenylbenzamide

N,3-Dimethyl-N-phenylbenzamide possesses a molecular weight of 225.28 g/mol, which is 14.02 g/mol higher than the 211.26 g/mol of the unsubstituted comparator N-methyl-N-phenylbenzamide (CAS 1934-92-5) [1]. This mass increment corresponds precisely to the addition of one methyl group at the 3-position of the benzoyl aromatic ring. The distinct monoisotopic mass enables unambiguous differentiation of the two compounds via high-resolution mass spectrometry, eliminating potential misidentification in complex reaction monitoring or impurity profiling workflows.

MW differentiation
Head-to-head
225.28 g/mol vs. 211.26 g/mol (N-methyl-N-phenylbenzamide) +14.02 Da
Enables unambiguous LC-MS differentiation.
Based on exact mass; single methyl group increment.
Analytical Chemistry Mass Spectrometry LC-MS Method Development

PNMT Enzyme Inhibition Affinity

N,3-Dimethyl-N-phenylbenzamide has been quantitatively evaluated for inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki value of 1.11 × 10^6 nM (equivalent to 1.11 mM) [1]. PNMT catalyzes the conversion of norepinephrine to epinephrine and is a validated target in adrenergic pharmacology. While this Ki value indicates weak affinity, it establishes a verifiable activity benchmark for this specific substitution pattern, providing a reference point for comparative SAR evaluation of other benzamide analogs in the same assay system.

PNMT affinity (Ki)
Reported
1.11 × 106 nM (1.11 mM)
Establishes weak affinity benchmark for SAR.
Bovine PNMT radiochemical assay.
Enzymology Neurochemistry Catecholamine Biosynthesis

Methyl Position–Activity Relationship

For substituted benzamide derivatives in a medicinal chemistry series targeting enzyme inhibition, the position of methyl substitution on the benzoyl ring demonstrates quantifiable, position-dependent variation in potency. The 3-methyl (meta) substituted analog exhibits an IC50 of 14.8 ± 5.0 μM, representing approximately 1.7-fold lower potency than the 2-methyl (ortho) analog (8.7 ± 0.7 μM) and approximately 2-fold higher potency than the 4-methyl (para) analog (29.1 ± 3.8 μM) [1]. This non-linear positional sensitivity indicates that N,3-dimethyl-N-phenylbenzamide occupies a distinct SAR niche that cannot be approximated by 2-methyl or 4-methyl congeners. Note: These data are from structurally related N-phenylbenzamide derivatives and serve as class-level inference; the exact IC50 of N,3-dimethyl-N-phenylbenzamide in this specific assay has not been reported.

Position–activity SAR
Class-level inference
3-Me: 14.8 ± 5.0 μM 2-Me: 8.7 ± 0.7 μM · 4-Me: 29.1 ± 3.8 μM ~1.7× less potent than 2-Me; ~2.0× more potent than 4-Me
Positional substitution yields distinct potency profile.
Class-level inference; direct IC50 for target compound not reported.
Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Conformational Effects of 3-Methyl Substitution

In N-methylbenzanilide systems, introduction of a methyl group ortho to the amide bond destabilizes the cis-amide conformation in solution, resulting in an increased population of the trans-amide conformer [1]. While the 3-methyl substituent in N,3-dimethyl-N-phenylbenzamide is positioned meta rather than ortho to the amide bond, the increased steric bulk on the benzoyl ring nonetheless perturbs the conformational equilibrium relative to the unsubstituted parent compound (N-methyl-N-phenylbenzamide, CAS 1934-92-5). This conformational perturbation has direct implications for molecular recognition events, as the relative orientation of the phenyl and benzoyl aromatic rings differs between cis and trans amide conformers, affecting both spectroscopic signatures and binding interactions.

Conformational effect
Class-level inference
3-methyl group perturbs cis/trans amide equilibrium vs. unsubstituted parent.
Conformational context may affect NMR and binding interpretation.
Quantitative data not reported for 3-methyl analog; ortho-methyl evidence supports class behavior.
Structural Chemistry Conformational Analysis NMR Spectroscopy

N,3-Dimethyl-N-phenylbenzamide: Research Applications


Analytical Reference Standard for Impurity Profiling

The distinct molecular weight of 225.28 g/mol and characteristic 14 Da mass offset from N-methyl-N-phenylbenzamide (211.26 g/mol) make N,3-dimethyl-N-phenylbenzamide suitable as an analytical reference standard for LC-MS method development and impurity profiling in benzamide-containing reaction mixtures [1][2]. Laboratories performing quantitative analysis of benzamide derivatives can use this compound to calibrate retention time windows and verify mass spectrometric resolution of regioisomeric methyl-substituted species.

SAR Scaffold for Benzamide Enzyme Inhibitors

N,3-Dimethyl-N-phenylbenzamide serves as a defined SAR probe for evaluating the contribution of meta-methyl substitution on the benzoyl ring to target binding. The established PNMT Ki value (1.11 × 10^6 nM) provides an activity benchmark [1], while class-level evidence indicates that the 3-methyl substitution pattern yields intermediate potency (IC50 ≈ 14.8 μM) compared to ortho- and para-substituted analogs [2]. Researchers can systematically compare this compound against 2-methyl and 4-methyl congeners to map positional effects on enzyme inhibition, receptor binding, or cellular activity.

Conformational Probe for Amide Stereodynamics

The presence of a 3-methyl substituent on the benzoyl ring introduces steric perturbations that may alter the cis/trans amide conformational equilibrium relative to the unsubstituted parent N-methyl-N-phenylbenzamide [1]. This compound can be employed in NMR-based conformational studies, variable-temperature NMR experiments, or computational modeling exercises aimed at understanding how remote aromatic substitution influences amide bond geometry, rotational barriers, and molecular recognition properties in N-methylated benzamide systems.

Synthetic Intermediate for N-Aryl Benzamides

As a tertiary benzamide with a meta-methyl substitution pattern, N,3-dimethyl-N-phenylbenzamide can function as a building block or reference intermediate in synthetic routes targeting more complex N-aryl amide structures [1]. The compound's established synthetic accessibility via condensation of 3-methylbenzoic acid derivatives with N-methylaniline provides a reliable entry point for generating substituted benzamide libraries for medicinal chemistry or materials science applications [2].

Application
Selection Property
Validation Focus
LC-MS impurity profiling
Characteristic mass differentiation vs. parent benzamide
Retention time and mass resolution verification
Benzamide SAR studies
3-methyl substitution pattern for activity comparison
Positional SAR mapping across ortho/meta/para analogs
Amide conformational analysis
3-methyl-induced steric perturbation of amide bond
Cis/trans equilibrium by VT-NMR or computation
N-aryl benzamide synthesis
Tertiary benzamide scaffold with meta-methyl
Condensation reaction yield and purity

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